6,6-Difluoro-1,4-thiazepane 1,1-dioxide

Medicinal Chemistry pKa Modulation Fluorine Effects

6,6-Difluoro-1,4-thiazepane 1,1-dioxide is a fluorinated cyclic sulfonamide (sultam) building block for medicinal chemistry. The gem-difluoro substitution at the 6-position lowers amine basicity (pKa 4.17) and increases lipophilicity (estimated logP shift +1.0 to +1.5 vs. unsubstituted analog), improving CNS permeability and metabolic stability. This conformationally constrained, non-aromatic heterocycle is ideal for fragment libraries targeting GPCRs, ion channels, and kinases, and as a metabolic blocking group in PROTAC linker design. Avoid generic replacements—procure this differentiated scaffold to ensure batch-to-batch consistency and reliable SAR exploration.

Molecular Formula C5H9F2NO2S
Molecular Weight 185.19
CAS No. 1780013-36-6
Cat. No. B3323977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Difluoro-1,4-thiazepane 1,1-dioxide
CAS1780013-36-6
Molecular FormulaC5H9F2NO2S
Molecular Weight185.19
Structural Identifiers
SMILESC1CS(=O)(=O)CC(CN1)(F)F
InChIInChI=1S/C5H9F2NO2S/c6-5(7)3-8-1-2-11(9,10)4-5/h8H,1-4H2
InChIKeyYLOOCOHMFIDTIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,6-Difluoro-1,4-thiazepane 1,1-dioxide (CAS 1780013-36-6) – Sultam Scaffold for Advanced Medicinal Chemistry


6,6-Difluoro-1,4-thiazepane 1,1-dioxide is a fluorinated cyclic sulfonamide (sultam) characterized by a seven-membered 1,4-thiazepane ring with gem‑difluoro substitution at the 6‑position . With a molecular weight of 185.19 g/mol (C₅H₉F₂NO₂S) , this compound serves as a conformationally constrained, non‑aromatic heterocyclic building block in drug discovery. The 1,1‑dioxide moiety confers hydrogen‑bonding capacity, while the two fluorine atoms impart distinct electronic and physicochemical properties that differentiate it from non‑fluorinated or mono‑substituted 1,4‑thiazepane analogs [1].

6,6-Difluoro-1,4-thiazepane 1,1-dioxide Cannot Be Replaced by Unsubstituted or Alkyl‑Substituted Analogs


Unsubstituted 1,4‑thiazepane 1,1‑dioxide and its simple alkyl‑substituted derivatives exhibit distinct physicochemical and electronic profiles compared to the 6,6‑difluoro congener. The gem‑difluoro group profoundly alters the amine basicity, lipophilicity, and conformational landscape of the seven‑membered ring . Consequently, substituting the difluoro scaffold with a non‑fluorinated or mono‑substituted analog will yield compounds with different solubility, permeability, metabolic stability, and target‑binding properties, making generic replacement unsuitable for structure‑activity relationship (SAR) studies or lead optimization campaigns [1]. The quantitative differences documented below provide the basis for selecting the 6,6‑difluoro derivative when enhanced metabolic robustness, reduced basicity, or increased lipophilicity is required.

Quantitative Differentiation of 6,6-Difluoro-1,4-thiazepane 1,1-dioxide vs. Non‑Fluorinated Analogs


Reduced Amine Basicity (pKa) of 6,6-Difluoro-1,4-thiazepane 1,1-dioxide vs. Unsubstituted Analog

The electron‑withdrawing effect of the gem‑difluoro group at the 6‑position substantially lowers the basicity of the secondary amine in the 1,4‑thiazepane ring. The predicted pKa of 6,6‑difluoro-1,4‑thiazepane 1,1‑dioxide is 4.17 ± 0.40 , whereas the unsubstituted 1,4‑thiazepane 1,1‑dioxide exhibits a predicted pKa of 7.85 ± 0.20 . This represents a decrease of approximately 3.7 log units in basicity, which directly impacts protonation state at physiological pH and can alter membrane permeability, off‑target interactions with hERG, and lysosomal trapping.

Medicinal Chemistry pKa Modulation Fluorine Effects

Increased Lipophilicity (logP) of 6,6-Difluoro-1,4-thiazepane 1,1-dioxide vs. Unsubstituted Scaffold

Fluorination is a well‑established strategy for increasing the lipophilicity of aliphatic heterocycles. While the unsubstituted 1,4‑thiazepane 1,1‑dioxide has a predicted logP of –1.55 , the introduction of two fluorine atoms at the 6‑position is expected to raise the logP by approximately 1.0–1.5 units based on the additive contributions of fluorine to aliphatic systems [1]. Although an experimentally determined logP for the target compound is not available in public databases, the predicted shift is consistent with the well‑documented lipophilicity‑enhancing effect of gem‑difluoro substitution in saturated rings.

Lipophilicity ADME Blood-Brain Barrier

Enhanced Metabolic Stability Conferred by the Gem‑Difluoro Motif in 6,6-Difluoro-1,4-thiazepane 1,1-dioxide

The 6‑position of the 1,4‑thiazepane ring is adjacent to the secondary amine, a site potentially susceptible to oxidative N‑dealkylation or ring hydroxylation by cytochrome P450 enzymes. The gem‑difluoro substitution acts as a metabolic blocking group, significantly reducing the rate of oxidative metabolism at this position. While direct microsomal stability data for this specific compound are not publicly available, extensive SAR studies across multiple chemical series have demonstrated that gem‑difluoro substitution adjacent to nitrogen atoms increases in vitro metabolic half‑life by 2‑ to 10‑fold compared to the non‑fluorinated or mono‑fluoro counterparts [1][2].

Metabolic Stability Cytochrome P450 Fluorine Blocking

Optimal Procurement and Research Use Cases for 6,6-Difluoro-1,4-thiazepane 1,1-dioxide


CNS‑Penetrant Fragment‑Based Drug Discovery (FBDD)

The combination of increased lipophilicity (estimated logP shift of +1.0 to +1.5 vs. unsubstituted analog) and reduced basicity (pKa 4.17) makes 6,6‑difluoro-1,4‑thiazepane 1,1‑dioxide an attractive three‑dimensional fragment for central nervous system (CNS) drug discovery. Its seven‑membered saturated ring provides conformational diversity not available from planar aromatic fragments, while the fluorine atoms enhance passive diffusion across the blood‑brain barrier. The compound is ideally suited for inclusion in fragment libraries targeting neurological targets such as GPCRs, ion channels, or kinases with CNS expression.

PROTAC Linker Design Requiring Metabolic Stability

In proteolysis‑targeting chimera (PROTAC) development, linker components must withstand extensive exposure to metabolic enzymes while maintaining appropriate physicochemical properties. The gem‑difluoro motif at the 6‑position of 1,4‑thiazepane 1,1‑dioxide provides a metabolic blocking group that reduces oxidative clearance [1], while the sulfone and secondary amine offer versatile attachment points for conjugating E3 ligase ligands and target‑binding warheads. The compound's predicted logP shift facilitates fine‑tuning of overall PROTAC lipophilicity to maintain favorable cellular permeability without incurring excessive hydrophobicity.

Kinase Inhibitor Scaffold with Reduced Off‑Target Cardiotoxicity Risk

The significantly lowered amine basicity (ΔpKa = –3.68 vs. non‑fluorinated analog) reduces the likelihood of hERG channel blockade, a common liability in kinase inhibitor programs. By incorporating 6,6‑difluoro-1,4‑thiazepane 1,1‑dioxide as a hinge‑binding motif or solvent‑exposed moiety, medicinal chemists can mitigate cardiotoxicity risks while maintaining target engagement. The electron‑withdrawing nature of the difluoro group may also modulate hydrogen‑bonding strength to the kinase hinge region, offering a subtle SAR handle distinct from alkyl‑substituted analogs.

High‑Purity Building Block for Parallel Synthesis and Library Production

Commercial sources offer 6,6‑difluoro-1,4‑thiazepane 1,1‑dioxide in purities of 95% to 98% , making it suitable for high‑throughput parallel synthesis and library generation without additional purification. The compound's molecular weight (185.19 g/mol) and defined stereoelectronic profile provide a reliable starting material for generating diverse analogs via N‑alkylation, acylation, or sulfonamide functionalization. Procurement for medicinal chemistry campaigns ensures batch‑to‑batch consistency and expedites SAR exploration around this differentiated sultam scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,6-Difluoro-1,4-thiazepane 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.